molecular formula C16H22N2O5 B3335867 Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate CAS No. 1464091-46-0

Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B3335867
CAS No.: 1464091-46-0
M. Wt: 322.36
InChI Key: GNSSZCXIZMFHDX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate is an organic compound with the molecular formula C16H22N2O5 It is a piperidine derivative that features a tert-butyl ester group and a nitrophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate typically involves the reaction of 3-nitrophenol with tert-butyl 3-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The piperidine ring can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate, dimethylformamide (DMF), and heat.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Various substituted piperidine derivatives.

    Reduction: Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.

    Oxidation: Oxidized piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and piperidine ring are likely involved in these interactions, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate is unique due to the specific positioning of the nitro group on the phenoxy ring and the tert-butyl ester group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-9-5-8-14(11-17)22-13-7-4-6-12(10-13)18(20)21/h4,6-7,10,14H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSSZCXIZMFHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147392
Record name 1-Piperidinecarboxylic acid, 3-(3-nitrophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464091-46-0
Record name 1-Piperidinecarboxylic acid, 3-(3-nitrophenoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(3-nitrophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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